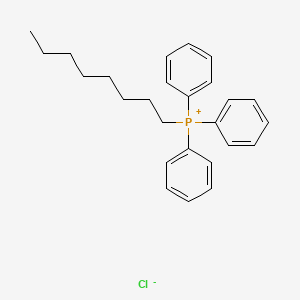

Octyl(triphenyl)phosphanium chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84834-74-2 |

|---|---|

Molecular Formula |

C26H32ClP |

Molecular Weight |

411.0 g/mol |

IUPAC Name |

octyl(triphenyl)phosphanium;chloride |

InChI |

InChI=1S/C26H32P.ClH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 |

InChI Key |

KEOBWUMRPKYDQF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Octyl Triphenyl Phosphanium Chloride

Quaternization Reactions: Reaction Pathways and Optimizations

The most direct and widely employed method for the synthesis of Octyl(triphenyl)phosphanium chloride is the quaternization of a phosphine (B1218219) with an alkyl halide. This reaction is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.

The fundamental reaction pathway involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine (B44618) on the electrophilic primary carbon atom of an octyl halide. The halide ion is displaced, forming a new phosphorus-carbon bond and resulting in the positively charged phosphonium (B103445) cation and the displaced halide anion. For the synthesis of this compound, the reactants are typically triphenylphosphine and 1-chlorooctane.

The general reaction is as follows: (C(_6)H(_5))P + CH(_3)(CH(_2))Cl (\rightarrow) [(C(_6)H(_5))P(CH(_2))CH(_3)]Cl

The efficiency and yield of this quaternization reaction are influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. While primary alkyl chlorides can be used, the reactivity of alkyl halides in S(_N)2 reactions generally follows the trend I > Br > Cl. googleapis.com Consequently, 1-bromooctane (B94149) is often a more reactive substrate for this synthesis, which would yield Octyl(triphenyl)phosphanium bromide. The chloride salt can then be obtained through anion exchange if desired.

Optimization of the reaction conditions is crucial for achieving high yields and purity. The reaction is typically carried out by heating the reactants in a suitable solvent. youtube.com Common solvents for phosphonium salt synthesis include non-polar aromatic solvents like toluene (B28343) or benzene (B151609), as well as more polar solvents like chloroform (B151607), acetonitrile (B52724), or N,N-dimethylformamide (DMF). googleapis.comyoutube.commdpi.com The choice of solvent can significantly impact the reaction rate and the ease of product isolation, as the resulting phosphonium salt often precipitates from non-polar solvents upon cooling. youtube.com

Elevated temperatures are generally required to drive the reaction to completion, especially when using less reactive alkyl chlorides. googleapis.com Reaction times can vary from a few hours to several days depending on the specific reactants and conditions. For instance, the synthesis of a similar phosphonium salt, (2-methyloctyl)triphenylphosphonium bromide, was achieved by refluxing the reactants in acetonitrile for 72 hours. mdpi.com In another example, the synthesis of benzyltriphenylphosphonium (B107652) chloride involved refluxing in chloroform for 2-3 hours. alfa-chemistry.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Alkyl Halide | 1-chlorooctane | 1-bromooctane | 1-chlorooctane |

| Solvent | Toluene | Acetonitrile | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux (~110°C) | Reflux (~82°C) | 100-120°C |

| Time | 24-48 hours | 12-24 hours | 8-16 hours |

| Product | This compound | Octyl(triphenyl)phosphanium bromide | This compound |

This table represents plausible, generalized conditions for the synthesis of this compound based on standard procedures for similar alkylphosphonium salts. Specific yields and optimal conditions would require empirical determination.

Investigation of Green Chemistry Approaches in Synthesis

While traditional methods for synthesizing phosphonium salts are effective, there is a growing emphasis on developing more environmentally benign processes in line with the principles of green chemistry. Key areas of focus include the use of safer solvents, reduction of energy consumption, and minimization of waste.

One of the primary considerations in greening the synthesis of this compound is the replacement of hazardous solvents. Traditional solvents like benzene and chloroform are toxic and environmentally harmful. The investigation into greener alternatives could include the use of bioderived solvents, supercritical fluids, or even solvent-free reaction conditions. Performing the reaction neat (without a solvent) by simply heating the two reactants, if feasible, would significantly improve the green credentials of the process by eliminating solvent waste entirely.

Another green chemistry approach involves improving energy efficiency. This can be achieved through the use of microwave irradiation or ultrasound as alternative energy sources. These methods can often accelerate reaction rates, leading to shorter reaction times and lower energy consumption compared to conventional heating.

Synthesis of this compound with Modified Anions or Functional Groups

The properties of Octyl(triphenyl)phosphanium salts can be tuned for specific applications by modifying the accompanying anion or by introducing functional groups onto the cation.

Anion Modification:

This compound, once synthesized, can serve as a precursor for a variety of other phosphonium salts with different anions through metathesis or anion exchange reactions. This is particularly relevant in the field of ionic liquids, where the nature of the anion plays a critical role in determining the physical and chemical properties of the salt, such as its melting point, viscosity, and solubility.

The anion exchange is typically achieved by dissolving the starting phosphonium chloride in a suitable solvent and reacting it with a salt containing the desired new anion. For example, to replace the chloride anion with bis(trifluoromethylsulfonyl)imide ([NTf(_2)]), the phosphonium chloride could be reacted with lithium bis(trifluoromethylsulfonyl)imide. The reaction often results in the precipitation of the inorganic salt byproduct (e.g., lithium chloride), which can be removed by filtration, yielding the new phosphonium salt.

(C(_6)H(_5))P(C(8)H({17}))]Cl + Li[NTf(_2)] (\rightarrow) [(C(_6)H(_5))P(C(8)H({17}))][NTf(_2)] + LiCl (s)

| Starting Salt | Reagent | Desired Anion | Potential Application |

| This compound | Lithium bis(trifluoromethylsulfonyl)imide | Bis(trifluoromethylsulfonyl)imide ([NTf(_2)]) | Hydrophobic Ionic Liquid |

| This compound | Sodium tetrafluoroborate | Tetrafluoroborate ([BF(_4)]) | Electrochemical Applications |

| This compound | Potassium hexafluorophosphate | Hexafluorophosphate ([PF(_6)]) | Air- and moisture-stable Ionic Liquid |

This table provides examples of common anion exchange reactions to modify phosphonium salts.

Functional Group Modification:

Introducing functional groups into the Octyl(triphenyl)phosphanium cation is more complex and typically involves starting with a functionalized alkyl halide or a modified triphenylphosphine. For example, to introduce a hydroxyl group at the end of the octyl chain, one could, in principle, start with 8-chloro-1-octanol. However, the hydroxyl group may need to be protected during the quaternization reaction to prevent side reactions.

Alternatively, functional groups can be incorporated onto the phenyl rings of the triphenylphosphine moiety prior to the quaternization step. Using a substituted triphenylphosphine, such as one containing methoxy (B1213986) or amino groups on the phenyl rings, would result in a functionalized this compound. These modifications can alter the electronic properties and steric bulk of the cation, influencing its reactivity and utility in catalysis or as a chemical reagent.

Structural Elucidation and Characterization Techniques in Academic Investigations

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopy is a cornerstone for confirming the molecular structure of phosphonium (B103445) salts. By analyzing the interaction of the compound with electromagnetic radiation, researchers can verify the presence of specific functional groups and map the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Octyl(triphenyl)phosphanium chloride in solution. rsc.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, researchers can obtain detailed information about the molecular framework. rsc.orgnih.gov

In a typical analysis, ¹H NMR spectra would confirm the presence of the octyl chain through signals corresponding to its methyl (CH₃) and methylene (B1212753) (CH₂) groups, and the triphenyl groups via signals in the aromatic region. Similarly, ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

A key diagnostic technique for this class of compounds is ³¹P NMR spectroscopy. The phosphorus atom in the phosphonium cation gives a characteristic singlet in the ³¹P{¹H} spectrum. For analogous compounds like Benzyltriphenylphosphonium (B107652) chloride, this signal appears around δ 23.8 ppm, providing unambiguous evidence for the quaternary phosphonium center. acadiau.ca

Table 1: Representative NMR Data for Triphenylphosphonium Cations Note: Data is compiled from similar triphenylphosphonium compounds to illustrate expected values.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 7.6 - 7.9 | Phenyl protons (ortho, meta, para) |

| 3.0 - 4.0 | Methylene protons adjacent to Phosphorus (α-CH₂) | |

| 1.2 - 1.7 | Methylene protons of the alkyl chain (β, γ, etc.) | |

| 0.8 - 0.9 | Terminal methyl protons of the alkyl chain | |

| ³¹P | ~24 | Quaternary Phosphorus atom |

This interactive table is based on data from related compounds. acadiau.ca

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. iosrjournals.orgdergipark.org.tr

The resulting spectrum displays a unique pattern of absorption bands characteristic of the molecule's structure. Key vibrational modes for this compound include the C-H stretching vibrations of the aromatic phenyl rings and the aliphatic octyl chain. The presence of the P⁺-C bond also gives rise to distinct vibrations. researchgate.net For instance, in similar phosphonium species, P⁺-C vibration peaks have been observed around 1436 cm⁻¹ and 1107 cm⁻¹. researchgate.net Analysis of these vibrational frequencies allows for the confirmation of the compound's structural integrity. nih.gov

Table 2: Key FTIR Vibrational Modes for Triphenylphosphonium Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | Aliphatic C-H Stretch |

| ~1580 | C=C Aromatic Ring Stretch |

| ~1440 | P⁺-C Stretch |

| ~1110 | P⁺-C Stretch |

This interactive table highlights characteristic absorption bands.

X-ray Diffraction (XRD) Studies for Solid-State Architecture Determination

Studies on analogous triphenylphosphonium-based ionic liquids have revealed that these compounds crystallize in various systems, such as monoclinic or orthorhombic. acs.org The analysis of the crystal structure provides direct insight into the spatial relationship between the bulky Octyl(triphenyl)phosphanium cation and the chloride anion. acs.org For example, in the related (4-methylbenzyl)(triphenyl)phosphonium chloride dihydrate, P–C bond lengths range from 1.7924(17) Å to 1.8065(17) Å, and the tetrahedral angles around the phosphorus atom range from 107.53(8)° to 112.18(8)°. researchgate.net This level of detail is crucial for understanding structure-property relationships. acs.org

Table 3: Example Crystallographic Data for a Triphenylphosphonium Salt Data for (4-methylbenzyl)(triphenyl)phosphonium chloride dihydrate. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6061(2) |

| b (Å) | 19.7791(4) |

| c (Å) | 11.1982(3) |

| β (°) ** | 116.278(3) |

| Volume (ų) ** | 2304.98(10) |

This interactive table shows crystallographic parameters obtained via XRD. researchgate.net

Advanced Microscopy for Supramolecular Assembly Analysis (e.g., SEM for composites)

While techniques like NMR, FTIR, and XRD probe the molecular level, advanced microscopy methods such as Scanning Electron Microscopy (SEM) are used to investigate the morphology and supramolecular assembly of materials that incorporate this compound.

In academic research, these phosphonium salts are often used to modify other materials, such as clays (B1170129) or polymers, or as components in corrosion-inhibiting surface films. researchgate.netresearchgate.net SEM is utilized to visualize the surface topography and structure of these composite materials. For instance, when phosphonium salts are intercalated into montmorillonite (B579905) clay, SEM can provide evidence that the organic compound has been successfully adsorbed onto the clay surface. researchgate.net In corrosion studies, SEM micrographs can reveal the morphology of the protective film formed by the phosphonium salt on a metal surface, confirming its role in preventing degradation. researchgate.net This analysis is critical for understanding how the phosphonium salt influences the macroscopic properties and performance of the final material.

Applications of Octyl Triphenyl Phosphanium Chloride in Organic Synthesis Research

Role as Precursors for Phosphonium (B103445) Ylides in Olefination Reactions

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds. organic-chemistry.orgwikipedia.org Central to this reaction is the phosphonium ylide, which is typically generated in situ from a phosphonium salt. openstax.orglibretexts.org Octyl(triphenyl)phosphanium chloride serves as a stable and readily available precursor for the corresponding phosphonium ylide, octylidenetriphenylphosphorane (B13800662).

The generation of the ylide involves the deprotonation of the α-carbon of the octyl group attached to the phosphorus atom. This is achieved by treating the this compound salt with a strong base. openstax.orgwikipedia.org The choice of base is critical and depends on the acidity of the α-proton, which is influenced by the nature of the alkyl group. wikipedia.org For a simple alkyl group like octyl, strong bases such as n-butyllithium (n-BuLi) are commonly employed. openstax.org

Table 1: Generation of Octylidenetriphenylphosphorane

| Precursor | Base | Ylide (Wittig Reagent) |

|---|

Once generated, the octylidenetriphenylphosphorane acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. organic-chemistry.orgwikipedia.org

Wittig-Type Olefination Pathways and Mechanistic Considerations

The mechanism of the Wittig reaction has been a subject of extensive study. The reaction of the phosphonium ylide with a carbonyl compound proceeds through a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgwikipedia.org This intermediate is unstable and rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide. wikipedia.org Ylides derived from simple alkyl groups, such as the octyl group in octylidenetriphenylphosphorane, are considered non-stabilized ylides. These ylides typically react to form predominantly the (Z)-alkene. wikipedia.org

The reaction pathway can be visualized as follows:

Ylide Formation: Deprotonation of this compound with a strong base generates the nucleophilic ylide.

Oxaphosphetane Formation: The ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of the oxaphosphetane intermediate.

Alkene and Phosphine (B1218219) Oxide Formation: The oxaphosphetane decomposes to form the alkene and triphenylphosphine oxide.

Utility as Phase Transfer Catalysts in Multiphase Organic Reactions

Many organic reactions involve reactants with vastly different solubilities, often requiring a biphasic system (e.g., an aqueous and an organic phase). scienceinfo.comoperachem.com In such cases, the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. Phase transfer catalysts (PTCs) are employed to overcome this limitation by facilitating the transport of a reactant from one phase to another. scienceinfo.comijirset.com

Quaternary phosphonium salts, including this compound, are effective phase transfer catalysts. operachem.comdalalinstitute.comslideshare.net The lipophilic nature of the triphenylphosphine group and the long octyl chain allows the cation to be soluble in the organic phase, while the positive charge on the phosphorus atom enables it to pair with an anion from the aqueous phase. spcmc.ac.in

The mechanism of phase transfer catalysis using this compound typically involves the following steps:

The phosphonium cation pairs with an anion (e.g., a nucleophile) from the aqueous phase.

This ion pair, being soluble in the organic phase due to its lipophilic character, migrates into the organic phase.

In the organic phase, the anion is now available to react with the organic substrate.

After the reaction, the phosphonium cation can return to the aqueous phase to repeat the cycle.

This process effectively increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate. scienceinfo.comijirset.com The use of PTCs like this compound offers several advantages, including milder reaction conditions, improved yields, and the ability to use less expensive and environmentally benign solvents like water. ijirset.com

Table 2: Role of this compound as a Phase Transfer Catalyst

| Feature | Description |

|---|---|

| Structure | Lipophilic cation with a charged center. |

| Function | Transports anions from an aqueous phase to an organic phase. |

| Mechanism | Forms an ion pair with the aqueous anion, which is soluble in the organic phase. |

| Advantages | Accelerates reaction rates in biphasic systems, allows for milder conditions. |

Application in Specific Catalytic Organic Transformations (e.g., Heck and Suzuki Coupling)

The Heck and Suzuki coupling reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. nih.govresearchgate.net These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. nih.govnih.gov

Phosphine-based ligands are widely used in these catalytic systems. nih.govnih.gov While triphenylphosphine itself is a common ligand, the direct application of phosphonium salts like this compound as the primary ligand in Heck and Suzuki reactions is not extensively documented in the mainstream chemical literature. Typically, neutral phosphine ligands are employed to stabilize the palladium catalyst and participate in the catalytic cycle. nih.govnih.gov

However, it is conceivable that under certain reaction conditions, a phosphonium salt could potentially be reduced in situ to the corresponding phosphine, which could then act as a ligand. Alternatively, the phosphonium salt could play a role as a phase transfer catalyst in biphasic Suzuki or Heck reactions, facilitating the interaction of the reactants. There is also research on palladium complexes with phosphonium salts that act as catalysts in Suzuki reactions. researchgate.net

A comprehensive search of the scientific literature does not reveal specific, detailed research findings on the direct and widespread application of this compound as a primary ligand or catalyst in Heck and Suzuki coupling reactions. The primary role of phosphonium salts in catalysis is more established in the realm of phase transfer catalysis. operachem.comdalalinstitute.com

Catalytic Functionalities of Octyl Triphenyl Phosphanium Chloride in Chemical Processes

Exploration as a Catalyst in Homogeneous and Heterogeneous Systems

Octyl(triphenyl)phosphanium chloride primarily functions as a phase-transfer catalyst (PTC), enabling reactions between substances located in immiscible phases, such as an aqueous and an organic layer. In homogeneous catalysis , the phosphonium (B103445) salt, soluble in the organic phase, transports anionic reactants from the aqueous phase into the organic phase where the reaction with an organic substrate occurs. This process significantly accelerates reaction rates and improves yields for a variety of reactions, including nucleophilic substitutions, oxidations, and polymerizations. The lipophilic nature of the octyl and phenyl groups enhances its solubility in organic solvents, making it an effective carrier for anions.

In the realm of heterogeneous catalysis , this compound can be immobilized on solid supports, such as polymers or silica. This approach combines the catalytic activity of the phosphonium salt with the practical advantages of a heterogeneous system, such as easy separation and recycling of the catalyst. The supported catalyst retains its ability to facilitate interphase reactions while offering improved stability and reusability, which are crucial for industrial applications. Research in this area focuses on developing robust supported systems that maintain high catalytic efficiency over multiple reaction cycles.

Mechanistic Investigations of Catalytic Reaction Pathways

The catalytic action of this compound in phase-transfer catalysis follows a well-established mechanism. The positively charged phosphorus atom of the phosphonium cation forms an ion pair with an anion from the aqueous phase. This ion pair is then extracted into the organic phase due to the lipophilicity of the cation's organic substituents.

Once in the organic phase, the anion is "naked" or poorly solvated, rendering it highly reactive. This highly reactive anion then participates in the desired chemical transformation with the organic substrate. After the reaction, the phosphonium cation pairs with the leaving group anion and returns to the aqueous interface to repeat the catalytic cycle.

The efficiency of this process is influenced by several factors, including the structure of the phosphonium salt, the nature of the anion, and the reaction conditions. The bulky triphenylphosphine (B44618) groups and the long octyl chain in this compound create a highly lipophilic cation that effectively shields the anion from the aqueous phase, thereby enhancing its nucleophilicity in the organic medium.

Research into Catalyst Design for Enhanced Selectivity and Efficiency

Efforts to improve the catalytic performance of phosphonium salts like this compound are focused on tailoring their molecular structure to achieve higher activity, selectivity, and stability. One area of research involves modifying the alkyl and aryl substituents on the phosphorus atom to fine-tune the catalyst's lipophilicity and steric properties. For instance, increasing the length of the alkyl chains can enhance solubility in nonpolar organic solvents, while the introduction of specific functional groups can influence the catalyst's interaction with reactants and potentially induce stereoselectivity in asymmetric reactions.

Another strategy involves the development of polymeric or supported phosphonium catalysts. By incorporating the phosphonium moiety into a polymer backbone or attaching it to a solid support, researchers aim to create catalysts that are easily recoverable and reusable, thus reducing process costs and environmental impact. The design of these heterogeneous catalysts also focuses on optimizing the accessibility of the active sites and minimizing mass transfer limitations to maintain high reaction rates. Furthermore, studies on the thermal stability of phosphonium-based ionic liquids are crucial for their application in high-temperature reactions, with research indicating that many of these compounds exhibit high decomposition temperatures.

Role in Specific Reaction Types (e.g., CO2 Hydrogenation)

While extensive research has focused on the application of phosphonium salts in phase-transfer catalysis for reactions such as nucleophilic substitutions and oxidations, their role in other important chemical transformations is an active area of investigation. One such area is the utilization of carbon dioxide (CO2) as a C1 feedstock. Although specific studies on the direct hydrogenation of CO2 using this compound as the primary catalyst are limited, phosphonium salts, in general, are explored as co-catalysts or components of catalytic systems for CO2 conversion.

Octyl Triphenyl Phosphanium Chloride in Advanced Materials Science Research

Development of Polymer Composites with Modified Surfaces

The incorporation of octyl(triphenyl)phosphanium chloride and its bromide analogue, octyl(triphenyl)phosphonium bromide, into polymer matrices serves as a key strategy for developing advanced composite materials with tailored surface properties and enhanced performance characteristics. Research in this area has demonstrated that these phosphonium (B103445) salts can act as effective modifiers for inorganic fillers, improving their compatibility with polymer matrices and imparting new functionalities to the final composite material.

A notable application is in the development of biodegradable polymer composites. For instance, triphenyl octylphosphonium bromide has been synthesized and utilized to modify vermiculite (B1170534) (VMT), a layered silicate (B1173343) clay. researchgate.net This modification, creating what is referred to as P8@VMT, is crucial for improving the dispersion of the vermiculite within a poly(butylene adipate-co-terephthalate) (PBAT) matrix. The phosphonium salt enhances the compatibility between the hydrophilic vermiculite and the hydrophobic PBAT polymer. researchgate.net

The resulting P8@VMT/PBAT composite films, prepared by a solution casting method, exhibit significant changes in their thermal and mechanical properties compared to pure PBAT films. The inclusion of the modified vermiculite has been shown to influence the crystallization behavior and mechanical strength of the polymer. While an increase in the filler content can sometimes lead to a decrease in tensile strength and elongation at break due to agglomeration, the surface modification with the phosphonium salt is critical in mitigating these effects and achieving a more homogeneous dispersion. researchgate.net Furthermore, the presence of the quaternary phosphonium salt can impart antimicrobial properties to the composite films, a desirable feature for applications in areas like food packaging. researchgate.net

The table below summarizes the impact of P8@VMT on the mechanical properties of PBAT composite films.

| Material | Tensile Strength (MPa) | Elongation at Break (%) |

| Pure PBAT Film | - | - |

| P8@VMT/PBAT-20% | 19.6% reduction compared to pure PBAT | 94.7% decrease compared to pure PBAT |

Data adapted from a study on triphenyl octylphosphonium bromide-modified vermiculite in PBAT composites. The exact values for the pure PBAT film were not provided in the abstract, but the percentage change is noted. researchgate.net

Intercalation Chemistry in Layered Materials (e.g., Vermiculite Modification)

The process of intercalation, where guest molecules or ions are inserted between the layers of a host material, is a fundamental technique in the creation of advanced materials. Octyl(triphenyl)phosphanium cations are particularly effective intercalating agents for layered materials like vermiculite, owing to their specific chemical structure. The bulky triphenylphosphine (B44618) head group and the flexible octyl chain allow for efficient penetration and expansion of the interlayer spacing of these materials.

Vermiculite, a hydrous phyllosilicate mineral, possesses a layered structure with a net negative charge on its layers. This charge is balanced by hydrated cations, such as magnesium and iron, residing in the interlayer space. These cations can be exchanged with organic cations, like octyl(triphenyl)phosphanium, in a process known as ion exchange. This exchange results in the formation of an organo-vermiculite, a material with a significantly altered surface chemistry.

The intercalation of triphenyl octylphosphonium bromide (P8) into vermiculite (VMT) has been successfully demonstrated. researchgate.net The process involves the replacement of the inorganic cations in the vermiculite with the P8 cations. The success of this intercalation can be confirmed through various analytical techniques. For example, X-ray diffraction (XRD) patterns of the modified vermiculite (P8@VMT) show an increase in the basal spacing (d-spacing) compared to the pristine vermiculite, indicating the expansion of the layers to accommodate the phosphonium salt. Fourier-transform infrared spectroscopy (FTIR) can also be used to confirm the presence of the organic modifier within the vermiculite structure. researchgate.net

The modification of vermiculite with octyl(triphenyl)phosphanium cations transforms its surface from hydrophilic to organophilic. This change is crucial for its application in polymer composites, as it allows for better interaction and dispersion within non-polar polymer matrices. researchgate.net The degree of intercalation and the resulting properties of the organo-vermiculite can be controlled by varying the concentration of the phosphonium salt and the reaction conditions. This tailored modification opens up possibilities for creating functional materials for a range of applications, from reinforced plastics to controlled-release systems.

The following table presents characterization data for pristine and P8-modified vermiculite.

| Property | Vermiculite (VMT) | P8-Modified Vermiculite (P8@VMT) |

| Basal Spacing (d-spacing) from XRD | Lower Value | Increased Value |

| Surface Chemistry | Hydrophilic | Organophilic |

| Zeta Potential | Negative | Less Negative / Potentially Positive |

This table is a qualitative representation based on the expected outcomes of vermiculite modification with a cationic surfactant like this compound. researchgate.net

Engineering of Functional Polymeric Materials

This compound and its derivatives are increasingly being explored in the engineering of functional polymeric materials, where the goal is to impart specific properties such as flame retardancy, thermal stability, or antimicrobial activity. The incorporation of the phosphonium moiety can be achieved either by physically blending the salt into a polymer matrix or by chemically integrating it into the polymer structure.

In the realm of flame retardants, phosphonium-based ionic liquids have shown promise. For instance, octyltriphenylphosphonium-chelated orthoborates have been investigated as flame retardants for epoxy resins. The presence of phosphorus and boron in these compounds can promote the formation of a stable char layer during combustion, which acts as a barrier to heat and mass transfer, thus inhibiting the spread of flames.

Furthermore, the synthesis of polymers with covalently bound phosphonium groups is an active area of research. Polymeric triphenylphosphonium salts have been synthesized and used as photoinitiators for cationic photopolymerization of epoxide and vinyl monomers. researchgate.net This demonstrates the potential of incorporating the triphenylphosphonium cation to create polymers with specific reactivity and functionality. While this example does not use the octyl derivative specifically, it highlights the role of the triphenylphosphonium group in polymer chemistry.

The antimicrobial properties of quaternary phosphonium salts are also being leveraged in the design of functional polymers. The lipophilic character of the octyl chain combined with the cationic charge on the phosphorus atom allows these molecules to interact with and disrupt the cell membranes of various microorganisms. By incorporating this compound into or onto a polymer, it is possible to create materials with self-sanitizing surfaces, which are of great interest for medical devices, food packaging, and textiles. Research on triphenyl octylphosphonium bromide-modified vermiculite in PBAT films has indicated the potential for antimicrobial effects in the resulting composite materials. researchgate.net

Design of Nanomaterials Incorporating Phosphonium Cations

The design and synthesis of nanomaterials with controlled size, shape, and surface properties are at the forefront of materials science. Phosphonium cations, including octyl(triphenyl)phosphanium, play a significant role in this field, primarily acting as capping agents or stabilizers during the synthesis of nanoparticles.

The amphiphilic nature of this compound, with its charged, hydrophilic head and long, hydrophobic tail, makes it an effective surfactant for controlling the growth and preventing the agglomeration of nanoparticles in solution. During the synthesis of metallic or metal oxide nanoparticles, the phosphonium cations can adsorb onto the surface of the growing nanocrystals. The bulky triphenylphosphine groups provide steric hindrance, while the electrostatic repulsion between the cationic heads helps to keep the particles separated, resulting in a stable colloidal suspension.

Research has shown that ionic liquids, including those based on phosphonium cations, can be used as capping agents in the synthesis of nanoparticles. For example, octyltriphenylphosphonium bromide has been employed as a capping agent for the synthesis of ZrO2-supported gold nanoparticles. chemicalbook.com The choice of the capping agent is critical as it can influence the final size and catalytic activity of the nanoparticles. In this case, the phosphonium salt helps to control the size of the gold nanoparticles, which are in the range of 5-6 nm. chemicalbook.com

In a related context, tri-n-octylphosphine, a precursor to many phosphonium salts, is a versatile reagent in nanoparticle synthesis, acting as a solvent, stabilizer, and even a phosphorus source for the synthesis of metal phosphide (B1233454) nanoparticles. The principles of stabilization and surface interaction are similar to those of the pre-formed phosphonium salts.

The following table summarizes the role of octyl(triphenyl)phosphonium cations in nanomaterial design.

| Function | Mechanism | Example |

| Capping Agent / Stabilizer | Adsorption onto the nanoparticle surface, providing steric and electrostatic repulsion to prevent agglomeration. | Synthesis of ZrO2-supported gold nanoparticles. chemicalbook.com |

| Size Control Agent | Influences the nucleation and growth kinetics of nanoparticles, leading to a narrow size distribution. | Production of 5-6 nm gold nanoparticles. chemicalbook.com |

| Dispersion Medium | As an ionic liquid, it can serve as the solvent system for nanoparticle synthesis, influencing precursor solubility and reaction rates. | General application of ionic liquids in nanoparticle synthesis. |

Octyl Triphenyl Phosphanium Chloride Within Ionic Liquid Research Paradigms

Synthesis and Research Characterization of Octyl(triphenyl)phosphanium Chloride as an Ionic Liquid

The synthesis of alkyltriphenylphosphonium salts such as this compound is typically achieved through a well-established quaternization reaction. This method involves the nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and a suitable alkyl halide. youtube.comthieme-connect.de For the synthesis of this compound, triphenylphosphine is reacted with 1-chlorooctane. The reaction is generally carried out by heating the reactants, often in a non-polar solvent like toluene (B28343) or benzene (B151609), from which the resulting phosphonium (B103445) salt precipitates upon cooling. youtube.com The general reaction scheme is as follows:

P(C₆H₅)₃ + CH₃(CH₂)₇Cl → [P(C₆H₅)₃(C₈H₁₇)]⁺Cl⁻

While specific research detailing the comprehensive characterization of this compound is limited, the properties of analogous long-chain alkylphosphonium chlorides have been studied. These studies provide insight into the expected physicochemical characteristics. Phosphonium-based ionic liquids are noted for their thermal stability, often exhibiting decomposition temperatures well above 300°C. researchgate.netresearchgate.net The physical properties such as density and viscosity are highly dependent on the length of the alkyl chains attached to the phosphorus atom. researchgate.net

Table 1: Representative Physicochemical Properties of Analogous Alkylphosphonium Chloride Ionic Liquids Data presented is for closely related compounds due to the absence of specific published data for this compound.

| Property | Value (for Trihexyl(tetradecyl)phosphonium chloride) | Reference Compound |

| Decomposition Temperature (Td) | > 300 °C | Triethylalkylphosphonium bis(trifluoromethylsulfonyl)imide |

| Density (at 25°C) | ~0.9 g/cm³ | Trihexyl(tetradecyl)phosphonium chloride |

| Viscosity (at 25°C) | High (typically >1000 cP) | Trihexyl(tetradecyl)phosphonium chloride |

| Electrochemical Window | Wide (e.g., -3.0 to +2.3 V vs. Fc/Fc⁺) | Triethylalkylphosphonium bis(trifluoromethylsulfonyl)imide |

This table is interactive. Click on the headers to sort.

Investigation of its Role as a Reaction Medium in Specialized Syntheses

Alkyltriphenylphosphonium salts are most famously utilized as precursors to Wittig reagents, which are pivotal in the synthesis of alkenes from aldehydes and ketones. researchgate.netwikipedia.org The phosphonium salt is deprotonated by a strong base to form a phosphorus ylide, the active Wittig reagent. wikipedia.org

The use of this compound in this context would involve its deprotonation to form octylidenetriphenylphosphorane (B13800662). This ylide can then react with a carbonyl compound to yield an alkene and triphenylphosphine oxide. researchgate.net While the phosphonium salt itself is a reactant precursor rather than a bulk solvent in this reaction, the ionic nature of the salt and its potential to be used in phase-transfer catalysis highlights its role in facilitating specialized organic transformations. In a phase-transfer system, the phosphonium salt can transport an anionic base from an aqueous phase to an organic phase where the reaction with the aldehyde or ketone occurs. wikipedia.org

Applications in Separation Science: Principles and Methodologies

Phosphonium-based ionic liquids have been extensively investigated as extraction solvents for a variety of target molecules, including metal ions and organic compounds. researchgate.nethelsinki.fi The extraction mechanism is typically based on ion exchange or complexation. For instance, phosphonium chlorides have been used to extract metal ions that form anionic chloro-complexes in aqueous solutions. The bulky, lipophilic phosphonium cation facilitates the transfer of these anionic metal complexes from the aqueous phase to the ionic liquid phase. helsinki.fi

While specific studies on this compound for extraction are not widely available, research on analogous compounds like trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101) demonstrates high efficiency in the separation of metals such as cobalt(II) and nickel(II) from chloride solutions. helsinki.fi The efficiency of these extractions is often dependent on factors such as the acidity of the aqueous phase and the concentration of the chloride ions. helsinki.fi

The application of phosphonium-based compounds extends to specialized areas like nuclear chemistry and biotechnology. In nuclear chemistry, there is a continuous need for robust separation processes for the management of radioactive waste. koreascience.kriaea.org While direct applications of this compound are not documented, related organophosphorus extractants, such as octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), are components of specialized resins used for the separation of actinide elements from nuclear waste streams. nih.gov This indicates the potential utility of phosphonium-based structures in the selective complexation and extraction of radioactive elements. nih.gov

In the field of biotechnology, phosphonium-based ionic liquids are being explored for the creation of aqueous biphasic systems (ABS) for the separation and purification of biomolecules like proteins and amino acids. researchgate.netnih.gov These systems, typically formed by combining a hydrophilic ionic liquid with an aqueous salt solution (such as potassium phosphate), create two immiscible aqueous phases. nih.gov Biomolecules can then partition between these two phases based on their physicochemical properties, allowing for their gentle and efficient separation. nih.govnih.gov The tunability of the ionic liquid's structure, including the alkyl chain length on the phosphonium cation, allows for the optimization of these separation systems for specific biomolecules. nih.gov

Electrochemical Studies of Phosphonium-Based Ionic Liquids

Phosphonium-based ionic liquids are of significant interest in electrochemistry due to their generally high thermal stability and wide electrochemical windows. researchgate.netresearchgate.net The electrochemical window refers to the range of potentials over which the ionic liquid is neither oxidized nor reduced, making it a suitable medium for studying electrochemical reactions that occur at high positive or negative potentials. utexas.edu

Studies on various phosphonium ionic liquids have shown that they possess wide potential windows, often exceeding 5 volts. researchgate.netrsc.org This stability makes them promising electrolytes for electrochemical devices such as batteries and supercapacitors. researchgate.net The ionic conductivity, a crucial parameter for electrolyte performance, is influenced by factors such as viscosity and the nature of the constituent ions. helsinki.fi While specific electrochemical data for this compound is not available, the general characteristics of related phosphonium salts suggest it would exhibit a wide electrochemical window and high thermal stability, though its conductivity at room temperature might be limited by its viscosity. researchgate.netresearchgate.net

Future Research Directions and Innovative Applications

Design and Synthesis of Novel Octyl(triphenyl)phosphanium Chloride Derivatives for Specific Applications

The functional versatility of the octyl(triphenyl)phosphonium cation provides a robust scaffold for the design and synthesis of new derivatives with tailored properties. Scientific investigation is centered on modifying the core structure to enhance efficacy in specific, targeted applications, particularly in the biomedical and materials science fields.

One prominent strategy involves the creation of amphiphilic conjugates. Researchers have successfully synthesized novel triphenylphosphonium-based amphiphiles by attaching biologically active molecules, such as terpenoids (e.g., betulin) and fatty acids (e.g., oleic and linoleic acid), to the phosphonium (B103445) head group, often using linker molecules like succinic anhydride (B1165640) or 5-bromovaleric acid. nih.gov This approach aims to combine the inherent properties of the phosphonium cation with the therapeutic effects of the conjugated molecule, targeting applications such as antitumor and antibacterial agents. nih.gov The synthesis of these complex derivatives is a multi-step process, often involving the reaction of a bromo-derivatized linker with triphenylphosphine (B44618) in a suitable solvent like acetonitrile (B52724) to form the phosphonium salt. nih.gov

Another key area of derivative design focuses on its application as an ionic liquid (IL). By pairing the triphenylphosphonium cation with various anions, a range of ILs with distinct physicochemical properties can be created. acs.org Triphenylphosphine is an attractive starting material for these ILs due to its low cost, ready availability, and high chemical stability. acs.org The synthesis of these derivatives allows for the fine-tuning of properties such as thermal stability, viscosity, and solubility, which are critical for their potential use in high-temperature applications, as conductive materials, or as specialized solvents for biomass processing and CO2 capture. acs.org

The design and synthesis efforts for these novel derivatives are summarized below:

| Derivative Type | Synthetic Strategy | Target Application | Key Findings |

| Amphiphilic Conjugates | Covalent attachment of molecules (e.g., betulin, linoleic acid) via linkers to a triphenylphosphonium core. nih.gov | Antitumor and antibacterial agents, targeted drug delivery. nih.gov | Combines the properties of the phosphonium group with the biological activity of the attached molecule. nih.gov |

| Task-Specific Ionic Liquids | Pairing the phosphonium cation with various functional anions. acs.org | High-temperature conductive materials, solvents for biomass processing, CO2 capture media. acs.org | High thermal stability (decomposition temperatures up to 450 °C) and tunable properties based on the chosen anion. acs.org |

Exploration of New Catalytic Paradigms and System Optimization

The catalytic activity of phosphonium salts is a major driver of ongoing research, with a focus on developing new catalytic systems that offer higher efficiency, selectivity, and reusability. While traditionally used as phase-transfer catalysts (PTCs), new paradigms are being explored. nbinno.com

As PTCs, phosphonium salts like octyl(triphenyl)phosphonium chloride facilitate reactions between reactants in immiscible phases, which is crucial in the large-scale synthesis of pharmaceuticals, agrochemicals, and polymers. nbinno.com This catalytic action allows reactions to proceed under milder conditions, reducing energy consumption and improving yields. nbinno.com

Innovative research is pushing beyond conventional PTC applications. One novel approach involves the development of phosphonium ylide catalysis. acs.org Carbonyl-stabilized phosphonium ylides, traditionally known as intermediates in the Wittig reaction, are being explored as ionic nucleophilic catalysts for highly selective reactions, such as the acylation of primary alcohols in the presence of secondary ones. acs.org This represents a significant shift, utilizing the inherent nucleophilicity of the ylide's oxygen atom for acyl transfer reactions. acs.org

Furthermore, to enhance catalyst stability and reusability—key tenets of green chemistry—researchers are immobilizing phosphonium salts onto solid supports. A novel crosslinked polymer incorporating a benzyl(triphenyl)phosphonium ionic liquid moiety has been synthesized. rsc.org This polymeric catalyst demonstrated high activity and stability in aza-Michael additions, with the framework preventing the active catalytic sites from leaching, thus allowing for easy recovery and reuse. rsc.org

The table below outlines key areas in the exploration of new catalytic systems:

| Catalytic Paradigm | System Description | Application Example | Advantages |

| Phase-Transfer Catalysis (PTC) | Facilitates reactions between immiscible reactants (e.g., aqueous and organic phases). nbinno.com | Synthesis of fine chemicals, pharmaceuticals, and polymers. nbinno.com | Milder reaction conditions, reduced energy use, improved yields. nbinno.com |

| Phosphonium Ylide Catalysis | Utilizes carbonyl-stabilized phosphonium ylides as ionic nucleophilic catalysts. acs.org | Selective acylation of primary hydroxyl groups in diols. acs.org | High selectivity for specific functional groups. acs.org |

| Polymer-Immobilized Catalysis | Covalent linking of phosphonium ionic liquid moieties into a crosslinked polymer framework. rsc.org | Aza-Michael additions. rsc.org | High stability, catalyst reusability, prevention of active site leaching. rsc.org |

Integration into Emerging Technologies and Sustainable Chemical Processes

The unique properties of octyl(triphenyl)phosphonium chloride and its derivatives make them suitable for integration into emerging technologies and sustainable "green" chemical processes aimed at reducing environmental impact. chemrxiv.org

A significant application lies in the development of advanced solvent systems. Phosphonium-based ionic liquids are being investigated for the extractive desulfurization of liquid fuels. researchgate.net This process is critical for producing cleaner-burning fuels, and these ionic liquids show high efficiency in removing sulfur compounds like dibenzothiophene (B1670422) from model fuels under mild conditions. researchgate.net Similarly, they are being used to create greener solvent extraction processes for valuable materials. For instance, trihexyl(tetradecyl)phosphonium nitrate, derived from the corresponding chloride salt, has been used to extract rare earth elements, avoiding the need for volatile and flammable organic diluents typically used in such processes. rsc.org

In the realm of environmental remediation, alkyl-bearing phosphonium ionic liquids are being explored as efficient media for CO2 capture and wastewater treatment. acs.org Their chemical stability and tunable nature make them promising candidates for developing more effective and sustainable separation technologies. acs.org

The integration of these compounds also extends to advanced materials. The high thermal stability of triphenylphosphonium-based ionic liquids makes them attractive for use as high-temperature conductive materials or as specialized media for crystallization. acs.org These applications align with the principles of sustainable technology by enabling more efficient and durable materials and processes. chemrxiv.orgresearchgate.net

The following table summarizes the integration of phosphonium compounds into sustainable technologies:

| Technology Area | Specific Application | Contribution to Sustainability |

| Green Solvents | Extractive desulfurization of fuels. researchgate.net | Reduces sulfur oxide emissions from fuel combustion. researchgate.net |

| Sustainable Extraction | Solvent extraction of rare earth elements. rsc.org | Eliminates the use of volatile and flammable organic solvents. rsc.org |

| Environmental Remediation | Media for CO2 capture and wastewater treatment. acs.org | Addresses greenhouse gas emissions and water pollution. acs.org |

| Advanced Materials | High-temperature conductive materials and crystallization media. acs.org | Enables the development of durable and efficient materials for various technologies. acs.org |

Q & A

Q. What are the established laboratory synthesis protocols for Octyl(triphenyl)phosphanium chloride, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between triphenylphosphine (PPh₃) and an alkyl halide (e.g., 1-chlorooctane). Key steps include:

- Reaction Setup : Conducted under inert atmosphere (N₂/Ar) to prevent oxidation of PPh₃. Solvents like toluene or dichloromethane are preferred due to their low polarity and compatibility with phosphonium salt formation .

- Optimization Parameters :

- Molar Ratio : A 1:1 stoichiometry of PPh₃ to alkyl halide is standard, but excess PPh₃ (1.2–1.5 equivalents) improves yield by mitigating side reactions.

- Temperature : Reflux conditions (80–110°C) for 12–48 hours, depending on solvent boiling points.

- Workup : After reaction completion, the product is isolated via filtration or solvent evaporation, followed by recrystallization from ethanol/diethyl ether mixtures.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (ESI-MS) : [M-Cl]⁺ ion peaks (e.g., m/z 419.3 for C₂₆H₃₂P⁺) validate molecular weight .

- Elemental Analysis : Confirms C, H, P, and Cl content within ±0.3% deviation.

- Melting Point : Sharp melting range (e.g., 160–162°C) indicates purity; deviations suggest residual solvents or byproducts .

Note : X-ray crystallography (as in ) can resolve conformational details, such as the orientation of the octyl chain relative to the phosphonium center.

Advanced Research Questions

Q. How does the ionic liquid nature of this compound enhance its utility in transition metal catalysis?

Methodological Answer: As a phosphonium-based ionic liquid (IL), this compound exhibits:

- Low Volatility : Enables high-temperature reactions without solvent loss, critical for catalytic cycles requiring prolonged heating .

- Biphasic Behavior : Immiscibility with non-polar organic products allows facile catalyst recovery. Example: In Heck coupling, the IL phase retains Pd catalysts, enabling reuse for ≥5 cycles with <5% activity loss .

- Tunable Polarity : The octyl chain length balances lipophilicity and ionic strength, optimizing substrate solubility. For instance, longer alkyl chains improve compatibility with hydrophobic substrates in Suzuki-Miyaura reactions .

Experimental Design Tip : Monitor catalyst leaching via ICP-MS after each cycle. Adjust IL polarity by varying alkyl chain length or anion (e.g., Br⁻ vs. Cl⁻) to match substrate requirements .

Q. What mechanistic insights explain the role of this compound in Wittig olefination reactions?

Methodological Answer: In Wittig reactions, the compound acts as a precursor to ylides:

Deprotonation : Strong bases (e.g., NaHMDS) abstract a β-hydrogen, forming a reactive ylide.

Ylide-Carbonyl Interaction : The ylide attacks aldehydes/ketones, leading to alkene formation via a four-membered transition state.

Steric Effects : The bulky triphenylphosphonium group directs trans selectivity in alkene geometry .

Q. Data Contradiction Analysis :

Q. How can researchers mitigate stability challenges of this compound under varying experimental conditions?

Methodological Answer:

- Moisture Sensitivity : Hydrolysis of the P–C bond occurs in aqueous media. Use anhydrous solvents and store under inert gas .

- Thermal Decomposition : Above 200°C, degradation yields triphenylphosphine oxide and octene. Monitor via TGA/DSC and limit reaction temperatures to <150°C .

- Light Sensitivity : UV exposure accelerates decomposition. Use amber glassware or conduct reactions in dark environments .

Q. Stability Table :

| Condition | Risk Level | Mitigation Strategy |

|---|---|---|

| Humidity >50% | High | Store with molecular sieves |

| Temperature >150°C | Critical | Use oil baths (not open flame) |

| Prolonged UV | Moderate | Wrap vessels in foil |

Q. What strategies optimize the recyclability of this compound in multiphase catalytic systems?

Methodological Answer:

- Phase Separation : After reaction, decant the organic product layer. Centrifugation (10,000 rpm, 10 min) ensures complete IL recovery .

- Anion Exchange : Replace Cl⁻ with [NTf₂]⁻ or [PF₆]⁻ to enhance IL hydrophobicity, reducing cross-phase contamination .

- Catalyst Anchoring : Functionalize the octyl chain with coordinating groups (e.g., –SH) to immobilize metal nanoparticles (e.g., Pd, Ru) .

Q. Performance Metrics :

| Cycle | Pd Leaching (ppm) | Yield (%) |

|---|---|---|

| 1 | 2.1 | 92 |

| 3 | 3.5 | 89 |

| 5 | 5.8 | 85 |

Q. How do structural modifications of this compound influence its physicochemical properties?

Methodological Answer:

- Alkyl Chain Length : Increasing chain length (e.g., decyl vs. octyl) lowers melting point but increases viscosity. Balance via co-solvents (e.g., THF) .

- Anion Effects : Substituting Cl⁻ with Br⁻ or [BF₄]⁻ alters polarity and solubility. For example, [P₆₆₆₁₄][Br] is more soluble in DMF than the chloride analogue .

- Aromatic Substitution : Replacing phenyl groups with p-tolyl enhances thermal stability but reduces ylide reactivity .

Q. Design Framework :

Define target property (e.g., low viscosity).

Select alkyl chain/anion combination (e.g., C₈ chain with [NTf₂]⁻).

Validate via rheometry and DSC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.